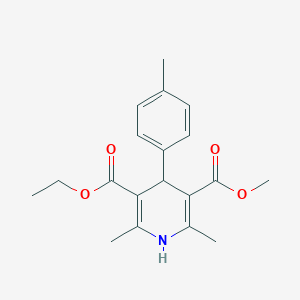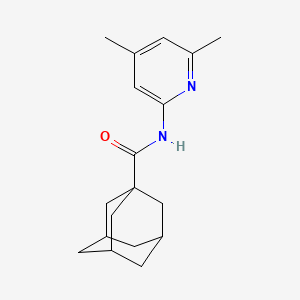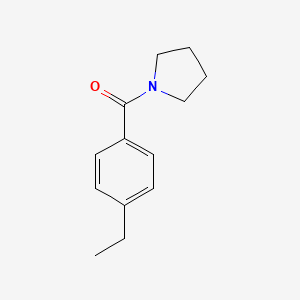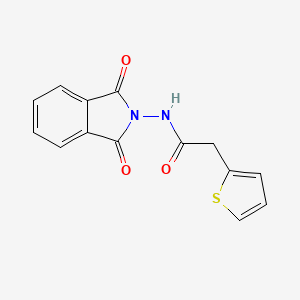![molecular formula C16H14N4O B5018549 N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide (MPN) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MPN is a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, which is involved in the regulation of cellular metabolism and energy homeostasis.
Mécanisme D'action
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide inhibits NAMPT, which is involved in the regulation of cellular metabolism and energy homeostasis. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor for the synthesis of NAD+. NAD+ is an important coenzyme involved in several cellular processes such as DNA repair, metabolism, and cell signaling. Inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which in turn leads to a decrease in cellular metabolism and energy production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. This compound also improves glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. Additionally, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and can be administered orally or intravenously. This compound has also been shown to have low toxicity and can be used in vivo and in vitro experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in some experiments. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide. One potential direction is to explore the use of this compound as a therapeutic agent in cancer treatment. This compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Another potential direction is to investigate the use of this compound in the treatment of metabolic disorders such as diabetes. This compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular metabolism and energy homeostasis.
Méthodes De Synthèse
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide can be synthesized through a multistep process, which involves the reaction of 2-methyl-4-(1H-pyrazol-3-yl)aniline with nicotinic acid. The reaction is catalyzed by phosphorus oxychloride and yields this compound as a white solid.
Applications De Recherche Scientifique
N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammatory disorders. This compound has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-methyl-4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-9-12(15-6-8-18-20-15)4-5-14(11)19-16(21)13-3-2-7-17-10-13/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMIXVGBBWVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NN2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5018466.png)
![8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5018474.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5018481.png)


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5018504.png)

![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018524.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5018527.png)
![4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5018537.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)

![N-phenyl-N'-{2-[4-(3,4,5-trimethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B5018563.png)